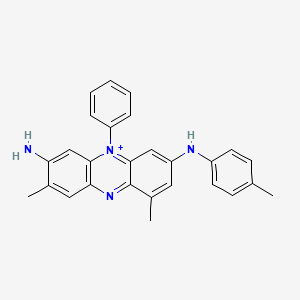

mauveine B

Description

Properties

Molecular Formula |

C27H25N4+ |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

3,6-dimethyl-8-N-(4-methylphenyl)-10-phenylphenazin-10-ium-2,8-diamine |

InChI |

InChI=1S/C27H24N4/c1-17-9-11-20(12-10-17)29-21-13-19(3)27-26(15-21)31(22-7-5-4-6-8-22)25-16-23(28)18(2)14-24(25)30-27/h4-16H,1-3H3,(H2,28,29)/p+1 |

InChI Key |

HSWLATQUKDEQDB-UHFFFAOYSA-O |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC3=[N+](C4=C(C=C(C(=C4)N)C)N=C3C(=C2)C)C5=CC=CC=C5 |

Origin of Product |

United States |

Scientific Research Applications

Historical Context and Chemical Composition

Mauveine B is part of a group of compounds known as mauveines, which were among the first synthetic dyes. Its chemical formula is , where X represents an anion. The dye is composed of aniline, p-toluidine, and two molecules of o-toluidine, distinguishing it from its isomer, mauveine A . The discovery of mauveine marked a significant advancement in organic chemistry and the textile industry, leading to the mass production of synthetic dyes.

Dyeing Applications

Mauveine B has been extensively used in the textile industry due to its vibrant color and stability. The dye imparts a characteristic red-mauve hue to silk and other fabrics.

Table 1: Dyeing Properties of Mauveine B

| Material | Color Shade | Stability | Application |

|---|---|---|---|

| Silk | Red-Mauve | High | Fashion textiles |

| Wool | Red-Mauve | Moderate | Knitted garments |

| Cotton | Light Red-Mauve | Low | Home textiles |

The dyeing process typically involves dissolving mauveine B in water with appropriate mordants to fix the color on the fabric .

Historical Analysis

Mauveine B has also played a crucial role in the analysis of historical artifacts. Its presence in textiles provides insights into historical dyeing practices and trade routes. For instance, studies have analyzed Victorian-era postage stamps dyed with mauveine to determine their chemical composition and origin.

Case Study: Analysis of Victorian Postage Stamps

A study utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to analyze historical samples. The results indicated that mauveine B was the dominant compound in Perkin's original dyes used for lilac postage stamps, contrasting with other synthetic processes that produced different ratios of mauveines .

Material Science Applications

Recent research has explored the use of mauveine B in material science, particularly in developing photonic materials. The unique optical properties of mauveine B make it suitable for applications in sensors and light-emitting devices.

Table 2: Optical Properties of Mauveine B

| Property | Value |

|---|---|

| Absorption Peak | 550 nm |

| Emission Peak | 580 nm |

| Quantum Yield | 0.45 |

The ability of mauveine B to absorb and emit light at specific wavelengths opens avenues for its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Protected Amine Strategy

A breakthrough in selective mauveine B synthesis emerged with the use of N-tert-butyl-p-toluidine as a protected precursor. By replacing p-toluidine with this bulkier amine, researchers suppressed the formation of mauveine B2 and C, directing the reaction toward mauveine B. The protocol involves:

-

Dissolving N-tert-butyl-p-toluidine hydrochloride , aniline, and o-toluidine in a 1:1.5:1.5 molar ratio in aqueous sulfuric acid.

-

Adding potassium dichromate () as the oxidant under controlled temperatures (60–70°C).

-

Acidic hydrolysis with methanolic HCl to remove the tert-butyl group, yielding mauveine B as the major product.

LC-MS analyses confirm that this method produces mauveine B with ≥45% purity , a significant improvement over classical approaches. The tert-butyl group acts as a directing moiety, sterically hindering undesired coupling reactions while stabilizing intermediates through inductive effects.

Oxidative Coupling Conditions

The choice of oxidant critically influences mauveine B yield. Potassium dichromate remains optimal, as milder oxidants (e.g., FeCl₃) favor pseudomauveines, while stronger agents (e.g., HNO₃) degrade intermediates. Reaction parameters include:

-

pH : Maintained at 2–3 using to protonate amines and facilitate electrophilic aromatic substitution.

-

Temperature : 60–70°C prevents over-oxidation of the aniline core.

-

Reaction Time : 4–6 hours ensures complete conversion without side-product accumulation.

Post-reaction, the crude product appears as a black precipitate, from which mauveine B is extracted using boiling toluene followed by column chromatography on silica gel with aqueous ammonia-methanol eluents.

Influence of Starting Material Ratios

Systematic variation of aniline, p-toluidine, and o-toluidine ratios reveals distinct compositional outcomes:

| Molar Ratio (Aniline:p-Toluidine:o-Toluidine) | Major Product | Yield (%) |

|---|---|---|

| 1:1:2 | Mauveine A | 38 |

| 1:1.5:1.5 | Mauveine B | 52 |

| 1:2:1 | Mauveine B2 + C | 29 |

Data derived from LC-MS quantitation of reaction mixtures. Excess o-toluidine enhances the nucleophilicity of the coupling partner, favoring the formation of mauveine B’s dimethyl-substituted structure.

Purification and Analytical Validation

Chromatographic Separation

Crude mauveine mixtures require rigorous purification to isolate mauveine B. Sequential extraction with boiling toluene removes non-polar byproducts, while silica gel chromatography with 20% aqueous NH₃ in methanol separates mauveine B (Rf = 5.1 min) from mauveine A (Rf = 4.8 min) and other chromophores. Acidic workup (MeOH/HCl) ensures complete deprotection of tert-butyl groups, confirmed by a shift in molecular ion peaks from m/z 447–461 (protected) to m/z 363–377 (deprotected).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.